An In-depth Technical Guide to 3-Acetylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Acetylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Key Heterocyclic Building Block
3-Acetylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its rigid thiophene scaffold, coupled with the versatile reactivity of its acetyl and carboxylic acid moieties, establishes it as a valuable intermediate in the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a prized asset for researchers and drug development professionals aiming to synthesize novel therapeutic agents. The thiophene ring itself is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth exploration of 3-acetylthiophene-2-carboxylic acid, from its fundamental properties to its synthesis and critical role in the development of pharmaceuticals.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic characteristics of 3-Acetylthiophene-2-carboxylic acid is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions and provide the necessary fingerprints for its identification and characterization.
Molecular Identity and Properties
The foundational attributes of 3-Acetylthiophene-2-carboxylic acid are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₃S | [1][2][3] |
| Molecular Weight | 170.19 g/mol | [1] |
| IUPAC Name | 3-acetylthiophene-2-carboxylic acid | [1] |
| CAS Number | 13657-90-4 | [1][3] |
| Monoisotopic Mass | 170.00376522 Da | [1][2] |
Spectroscopic Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The thiophene protons will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent substituents. The methyl protons will present as a singlet, typically downfield due to the proximity of the carbonyl group. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbons of the acetyl and carboxylic acid groups will be found in the highly deshielded region of the spectrum. The four carbons of the thiophene ring will have chemical shifts indicative of an aromatic system, with variations based on their substitution. The methyl carbon of the acetyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carboxylic acid. The carboxylic acid will also exhibit a broad O-H stretching band. Key expected vibrational frequencies include:
-
C=O Stretch (Carboxylic Acid): Approximately 1720-1730 cm⁻¹
-
C=O Stretch (Acetyl Ketone): Approximately 1660-1670 cm⁻¹
-
O-H Stretch (Carboxylic Acid): A broad band in the range of 2500-3300 cm⁻¹
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of key functional groups, such as the methyl group from the acetyl moiety or the hydroxyl group from the carboxylic acid.
Strategic Synthesis and Chemical Reactivity
The synthesis of 3-Acetylthiophene-2-carboxylic acid requires a strategic approach due to the specific substitution pattern on the thiophene ring. Direct acylation of thiophene typically favors the 2- and 5-positions, making the introduction of an acetyl group at the 3-position more challenging.
Synthetic Pathways
A plausible and efficient synthetic route to 3-Acetylthiophene-2-carboxylic acid involves a multi-step process, which is outlined in the workflow below. This approach leverages known transformations of thiophene derivatives to achieve the desired substitution pattern.
Caption: Synthetic workflow for 3-Acetylthiophene-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Synthesis of 3-Acetylthiophene: The challenge of direct 3-acylation is circumvented by first introducing an ethyl group at the 3-position via a Grignard coupling reaction with 3-bromothiophene, a readily available starting material.[4] The subsequent oxidation of the ethyl group to an acetyl group is a reliable transformation.[4]
-
Directed Ortho-Metalation: The presence of the acetyl group at the 3-position directs the deprotonation by a strong base, such as n-butyllithium, to the adjacent 2-position. This is a classic example of a directed ortho-metalation reaction, where a substituent directs the metalation to a neighboring position.
-
Carboxylation: The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile like carbon dioxide (often from dry ice) to form the carboxylate salt. Subsequent acidification yields the final product, 3-Acetylthiophene-2-carboxylic acid.
Reactivity Profile
The dual functionality of 3-Acetylthiophene-2-carboxylic acid provides a rich landscape for further chemical modifications.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are pivotal for incorporating the thiophene scaffold into larger molecules, a common strategy in drug design.
-
Acetyl Group: The ketone of the acetyl group is susceptible to nucleophilic addition, condensation reactions, and can be oxidized or reduced. This functionality allows for the extension of the carbon skeleton or the introduction of new functional groups.
-
Thiophene Ring: The thiophene ring can participate in electrophilic substitution reactions. The existing substituents will direct incoming electrophiles to specific positions on the ring, enabling further functionalization.
Significance in Drug Development and Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their favorable biological and physicochemical properties. 3-Acetylthiophene-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmaceutical Intermediate:
The inherent reactivity of its functional groups makes 3-Acetylthiophene-2-carboxylic acid a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of this molecule are investigated for their potential as kinase inhibitors, a major class of cancer therapeutics.[5] The thiophene moiety is a key structural feature in many approved drugs, and intermediates like 3-Acetylthiophene-2-carboxylic acid provide an efficient route to novel analogues with potentially improved efficacy and safety profiles.
Experimental Protocols
The following are generalized protocols for key transformations involving thiophene derivatives, illustrating the practical application of the synthetic strategies discussed.
Protocol 1: Synthesis of 2-Acetylthiophene (Illustrative Friedel-Crafts Acylation)
This protocol describes the synthesis of the isomer, 2-acetylthiophene, to illustrate a common acylation method.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve thiophene and acetyl chloride in a dry solvent like benzene.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as stannic chloride, dropwise while maintaining the low temperature.
-
Reaction: After the addition is complete, remove the cooling bath and stir the mixture for an additional hour at room temperature.
-
Workup: Hydrolyze the reaction mixture by the slow addition of a dilute acid solution. Separate the organic layer, wash with water, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent by distillation and purify the resulting 2-acetylthiophene by vacuum distillation.
Protocol 2: General Procedure for Esterification of a Carboxylic Acid
-
Reaction Setup: Dissolve the carboxylic acid (e.g., 3-Acetylthiophene-2-carboxylic acid) in an excess of the desired alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Dry the organic layer and remove the solvent to yield the ester, which can be further purified by chromatography or distillation if necessary.
Conclusion
3-Acetylthiophene-2-carboxylic acid stands out as a heterocyclic compound of significant value to the scientific research community. Its unique combination of a thiophene core with strategically placed acetyl and carboxylic acid functional groups provides a versatile platform for the synthesis of complex molecules. A deep understanding of its physicochemical properties, spectroscopic signatures, and reactivity is crucial for leveraging its full potential as a key intermediate in the development of novel pharmaceuticals and other advanced materials. As the demand for innovative therapeutic agents continues to grow, the importance of versatile building blocks like 3-Acetylthiophene-2-carboxylic acid in driving progress in drug discovery is undeniable.
References
-
PubChem. 3-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ChemSrc. 3-acetylthiophene-2-carboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. [Link]
- Google Patents.
-
PubChemLite. 3-acetylthiophene-2-carboxylic acid (C7H6O3S). [Link]
Sources
- 1. 3-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 818927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-acetylthiophene-2-carboxylic acid (C7H6O3S) [pubchemlite.lcsb.uni.lu]
- 3. 3-acetylthiophene-2-carboxylic acid | CAS#:13657-90-4 | Chemsrc [chemsrc.com]
- 4. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
